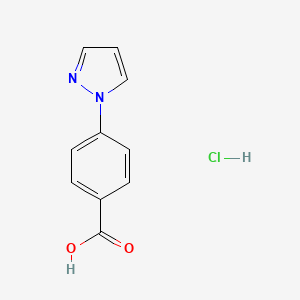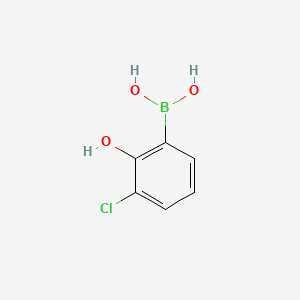
3-Chloro-2-hydroxyphenylboronic acid
Descripción general
Descripción
3-Chloro-2-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BClO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxyphenylboronic acid consists of a phenyl ring (a six-membered carbon ring) with a chlorine atom, a hydroxyl group, and a boronic acid group attached to it . The molecular weight of this compound is 172.37 g/mol .
Chemical Reactions Analysis
3-Chloro-2-hydroxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions with aryl halides to form C-C bonds . It can also undergo cross-coupling reactions with diazoesters or potassium cyanate .
Physical And Chemical Properties Analysis
3-Chloro-2-hydroxyphenylboronic acid is a solid substance . It has a molecular weight of 172.37 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Structure
- 3-Hydroxyphenylboronic acid, closely related to 3-Chloro-2-hydroxyphenylboronic acid, has been studied for its molecular structure and vibrational frequencies using ab initio Hatree–Fock and density functional theory methods. This research provides insights into the compound's stability and geometry, which are crucial for its applications in various scientific fields (Sert, Ucun, & Böyükata, 2013).
Sensor Applications for Saccharides Detection
- Electrochemical co-polymerization of phenol and 3-hydroxyphenylboronic acid on a glassy carbon electrode has been developed for the amplified detection of saccharides. This method demonstrates the potential application of phenylboronic acid derivatives in constructing electrochemical sensors for saccharide detection (Li, Liu, Wang, Yang, & Zheng, 2014).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
- 3-Chloro-2-hydroxyphenylboronic acid and its derivatives are used in palladium-catalyzed Suzuki cross-coupling reactions. This process is essential for synthesizing various organic compounds with potential medicinal applications, demonstrating the compound's versatility in organic synthesis (Ikram et al., 2015).
Applications in Plant Cell Adhesion
- A study explored the use of poly(L-lysine) and 3-hydroxyphenylboronic acid composites to promote the adhesion of plant cells. This research suggests the potential use of phenylboronic acid derivatives in biotechnology, particularly in immobilizing cells for various analytical purposes (Zeng, Zhou, Su, & Pan, 2020).
Biotechnological Production of 3-Hydroxypropionic Acid
- Metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid from glucose and xylose involves the use of 3-hydroxyphenylboronic acid derivatives. This demonstrates the compound's role in biotechnological processes, especially in producing valuable chemicals from renewable resources (Chen, Huang, Wu, Wu, Zhang, & Liu, 2017).
Safety And Hazards
3-Chloro-2-hydroxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(3-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKTFSAEMHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668952 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxyphenylboronic acid | |
CAS RN |
951655-50-8 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



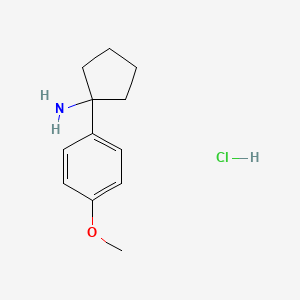
![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)
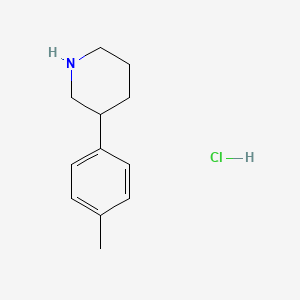
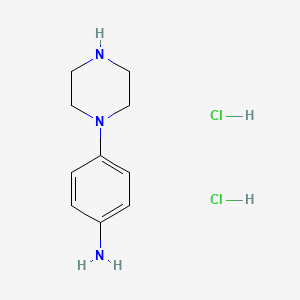
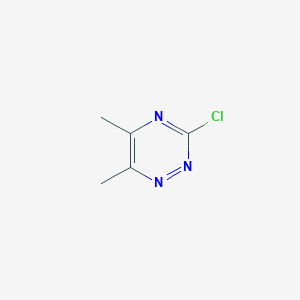

![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
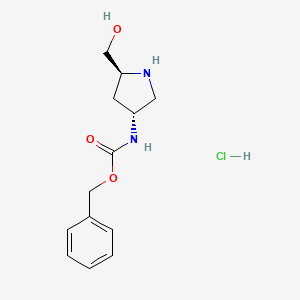
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)
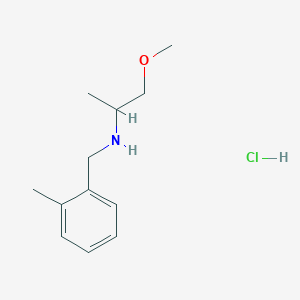
![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)
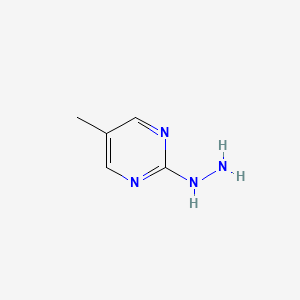
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
